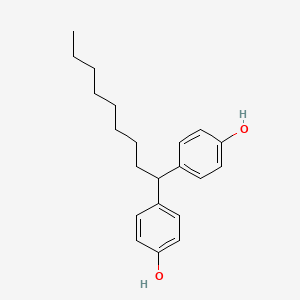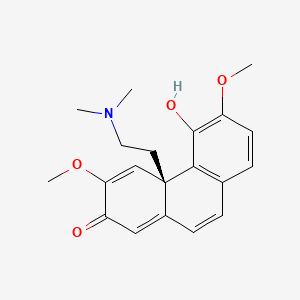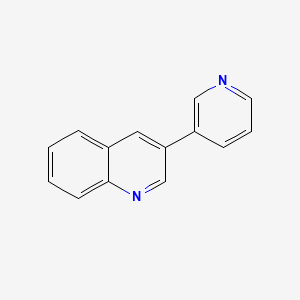![molecular formula C13H26O2Si B14336985 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal CAS No. 100571-25-3](/img/structure/B14336985.png)
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is an organic compound with the molecular formula C13H26O2Si. It is a silyl ether derivative, which means it contains a silicon atom bonded to an oxygen atom and an organic group. This compound is often used in organic synthesis due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBS-Cl) in the presence of a base such as imidazole or DMAP (4-dimethylaminopyridine). The reaction is usually carried out in a solvent like DMF (dimethylformamide) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale organic synthesis techniques, including the use of protective groups and selective reactions to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as halides, amines, or alcohols
Major Products Formed
Oxidation: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhexanoic acid
Reduction: 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enol
Substitution: Various substituted silyl ethers depending on the nucleophile used
Aplicaciones Científicas De Investigación
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and natural products.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal involves its reactivity as a silyl ether and an aldehyde. The silyl ether group provides stability and protection to hydroxyl groups, while the aldehyde group can participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethylsilyloxyacetaldehyde: Another silyl ether with an aldehyde group, used in similar synthetic applications.
tert-Butyldimethylsilyloxypropanol: A silyl ether with a primary alcohol group, used in organic synthesis.
Uniqueness
6-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylhex-2-enal is unique due to its specific structure, which combines the stability of a silyl ether with the reactivity of an aldehyde. This makes it a versatile reagent in organic synthesis, allowing for selective reactions and the formation of complex molecules.
Propiedades
Número CAS |
100571-25-3 |
|---|---|
Fórmula molecular |
C13H26O2Si |
Peso molecular |
242.43 g/mol |
Nombre IUPAC |
6-[tert-butyl(dimethyl)silyl]oxy-3-methylhex-2-enal |
InChI |
InChI=1S/C13H26O2Si/c1-12(9-10-14)8-7-11-15-16(5,6)13(2,3)4/h9-10H,7-8,11H2,1-6H3 |
Clave InChI |
BEIHOQRHDKZVOC-UHFFFAOYSA-N |
SMILES canónico |
CC(=CC=O)CCCO[Si](C)(C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


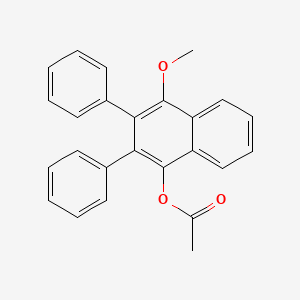
![1,1,7-Trimethyl-6-methylidenedecahydro-1H-cyclopropa[e]azulene](/img/structure/B14336906.png)
![2-{1-[(1-Chloroheptyl)oxy]heptyl}-2H-1,3,2lambda~5~-benzodioxaphosphol-2-one](/img/structure/B14336907.png)
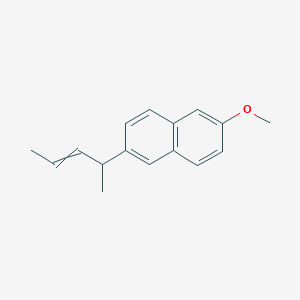
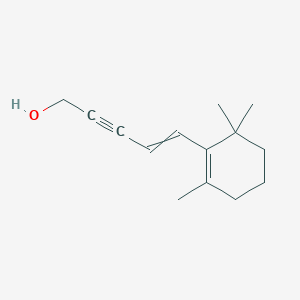
![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
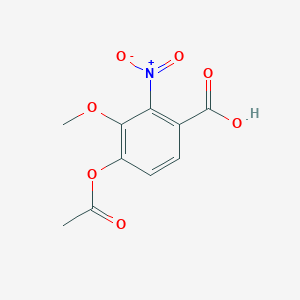
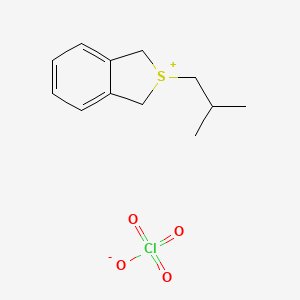
![2-[4-(Trichloromethyl)pyridin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14336948.png)
